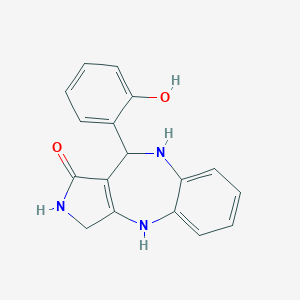
3,4,9,10-Tetrahydro-10-(2-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,9,10-Tetrahydro-10-(2-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, commonly known as THPBD, is a heterocyclic compound with potential therapeutic applications. THPBD has been synthesized and studied for its unique biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of THPBD is not fully understood. However, it is believed that THPBD exerts its effects by binding to DNA and altering gene expression. THPBD has been shown to bind to the minor groove of DNA and form stable complexes, which can lead to changes in gene expression.
Efectos Bioquímicos Y Fisiológicos
THPBD has been shown to have various biochemical and physiological effects. In cancer cells, THPBD has been shown to induce apoptosis by activating caspase-3 and caspase-9 pathways. THPBD has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neurological disorders, THPBD has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THPBD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. THPBD is also relatively non-toxic, which makes it suitable for in vitro and in vivo experiments. However, THPBD has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. THPBD also has limited bioavailability, which can limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for THPBD research. In cancer research, THPBD could be further studied for its potential to inhibit metastasis and enhance the efficacy of chemotherapy. In neurological disorders, THPBD could be studied for its potential to improve cognitive function and reduce neuroinflammation. Additionally, new synthesis methods could be developed to improve the yield and purity of THPBD. Finally, THPBD could be modified to improve its bioavailability and pharmacokinetic properties, which could enhance its therapeutic potential.
Conclusion:
In conclusion, THPBD is a heterocyclic compound with potential therapeutic applications in cancer research and neurological disorders. THPBD has been synthesized and studied for its unique biochemical and physiological effects. THPBD has several advantages for lab experiments, but also has some limitations. There are several future directions for THPBD research, which could enhance its potential therapeutic applications.
Métodos De Síntesis
The synthesis of THPBD involves a multi-step process that includes the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization, reduction, and oxidation. The final product is THPBD, which has been characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
THPBD has been studied for its potential therapeutic applications in various fields, including cancer research and neurological disorders. In cancer research, THPBD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, THPBD has been studied for its potential to act as a neuroprotective agent by reducing oxidative stress and inflammation.
Propiedades
Número CAS |
137987-40-7 |
|---|---|
Nombre del producto |
3,4,9,10-Tetrahydro-10-(2-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one |
Fórmula molecular |
C17H15N3O2 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
4-(2-hydroxyphenyl)-2,4,5,10-tetrahydro-1H-pyrrolo[3,4-c][1,5]benzodiazepin-3-one |
InChI |
InChI=1S/C17H15N3O2/c21-14-8-4-1-5-10(14)16-15-13(9-18-17(15)22)19-11-6-2-3-7-12(11)20-16/h1-8,16,19-21H,9H2,(H,18,22) |
Clave InChI |
VVYXODYYBJFRRQ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4O)C(=O)N1 |
SMILES canónico |
C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4O)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
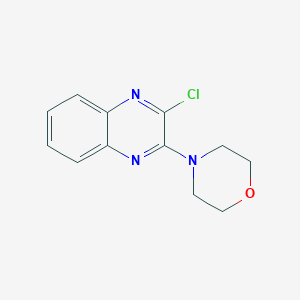
![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
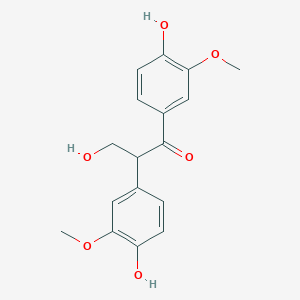
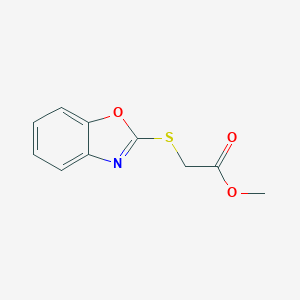
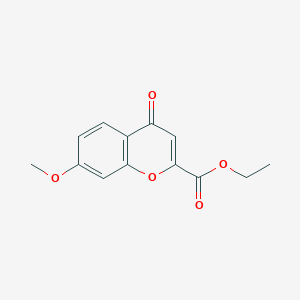
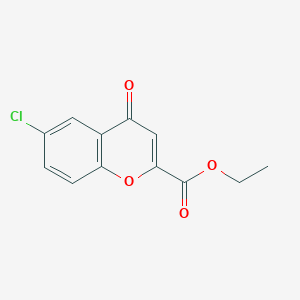
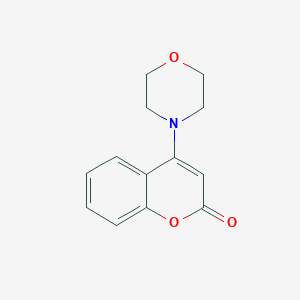
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
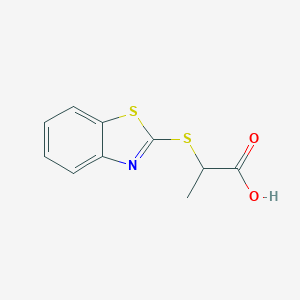
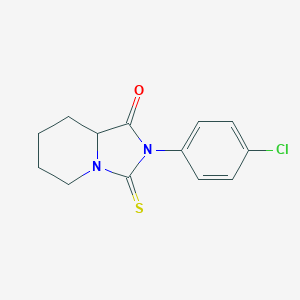
![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)